N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-(2,4-difluorophenoxy)acetamide
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Overview
Description
N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-(2,4-difluorophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes an indole core, a benzyloxy group, and a difluorophenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-(2,4-difluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole derivative.
Attachment of the Difluorophenoxyacetamide Moiety: This step involves the reaction of the indole derivative with 2,4-difluorophenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-(2,4-difluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the difluorophenoxy moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-(2,4-difluorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-(2,4-difluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[5-(benzyloxy)-1H-indol-3-yl]-N-methyl-2-oxoacetamide
- N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide
Uniqueness
N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-(2,4-difluorophenoxy)acetamide is unique due to the presence of the difluorophenoxyacetamide moiety, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may enhance its stability, reactivity, and potential biological activities.
Properties
Molecular Formula |
C26H24F2N2O3 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C26H24F2N2O3/c1-17-21(11-12-29-26(31)16-33-25-10-7-19(27)13-23(25)28)22-14-20(8-9-24(22)30-17)32-15-18-5-3-2-4-6-18/h2-10,13-14,30H,11-12,15-16H2,1H3,(H,29,31) |
InChI Key |
KPZCSKLFVKISKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC(=O)COC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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